molecular formula C11H22N2O B1268235 2,5-Bis[(dimethylamino)methyl]cyclopentanone CAS No. 13290-51-2

2,5-Bis[(dimethylamino)methyl]cyclopentanone

Cat. No.: B1268235
CAS No.: 13290-51-2
M. Wt: 198.31 g/mol
InChI Key: WSFGETDXBRYWCT-UHFFFAOYSA-N
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Description

2,5-Bis[(dimethylamino)methyl]cyclopentanone is a synthetic organic compound known for its unique structure and properties It is a derivative of cyclopentanone, where two dimethylamino groups are attached to the 2 and 5 positions of the cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis[(dimethylamino)methyl]cyclopentanone typically involves the condensation of cyclopentanone with N,N-dimethylformamide dimethyl acetal. The reaction is catalyzed by a base such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) in a solvent like dimethylformamide (DMF). The reaction conditions usually require heating at temperatures between 160°C and 195°C for about 10 hours to achieve a moderate yield .

Industrial Production Methods: In industrial settings, the synthesis can be optimized by using a solvent-free approach. This method involves the removal of methanol produced during the reaction to drive the equilibrium towards the desired product. The reaction profile is carefully monitored to ensure high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis[(dimethylamino)methyl]cyclopentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2,5-Bis[(dimethylamino)methyl]cyclopentanone involves its interaction with various molecular targets. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The cyclopentanone ring provides a rigid framework that can interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

  • 2,5-Bis[(dimethylamino)methylene]cyclopentanone
  • 2,5-Bis[(diethylamino)methyl]cyclopentanone
  • 2,5-Bis[(dimethylamino)ethyl]cyclopentanone

Comparison: 2,5-Bis[(dimethylamino)methyl]cyclopentanone is unique due to its specific substitution pattern and the presence of dimethylamino groups. Compared to its analogs, it exhibits distinct reactivity and binding properties, making it suitable for specialized applications in various fields. The presence of dimethylamino groups enhances its solubility and reactivity, distinguishing it from other similar compounds.

Properties

IUPAC Name

2,5-bis[(dimethylamino)methyl]cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-12(2)7-9-5-6-10(11(9)14)8-13(3)4/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFGETDXBRYWCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCC(C1=O)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201255501
Record name 2,5-Bis[(dimethylamino)methyl]cyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201255501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13290-51-2
Record name 2,5-Bis[(dimethylamino)methyl]cyclopentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13290-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Bis[(dimethylamino)methyl]cyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201255501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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